molecular formula C10H6F2N2O B1416879 3-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1152542-08-9

3-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1416879
CAS No.: 1152542-08-9
M. Wt: 208.16 g/mol
InChI Key: ZYJVTZVRZMCKMI-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-1H-pyrazole-4-carbaldehyde is a fluorinated pyrazole-carbaldehyde derivative with the molecular formula C10H6F2N2O . It serves as a versatile chemical building block and key synthetic intermediate in organic chemistry and medicinal chemistry research. The compound features a pyrazole ring, a privileged scaffold in drug discovery known for its widespread presence in biologically active molecules and pharmaceuticals . The 4-carbaldehyde functional group is a reactive handle that allows this molecule to be used in various synthetic transformations, including the formation of Schiff bases and other heterocyclic systems, facilitating the exploration of structure-activity relationships . Pyrazole derivatives are frequently synthesized via the Vilsmeier-Haack reaction and are investigated for a broad spectrum of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties . While specific biological data for this exact compound is not widely reported in the searched literature, its structure aligns with those of compounds studied for their potential research applications. This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not meant for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O/c11-7-2-1-3-8(12)9(7)10-6(5-15)4-13-14-10/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJVTZVRZMCKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=NN2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152542-08-9
Record name 3-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2,6-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazole derivative. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: 3-(2,6-Difluorophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(2,6-Difluorophenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that 3-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde exhibits notable anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer
  • Prostate Cancer

In vitro studies suggest that this compound can induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. For instance, it has shown significant inhibition against:

  • Bacillus cereus
  • Staphylococcus aureus

The presence of the difluorophenyl group is believed to enhance binding affinity to microbial targets, contributing to its efficacy .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of this compound, showing its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Comparisons with standard anti-inflammatory drugs indicate that certain derivatives exhibit comparable or superior efficacy .

Data Summary

Biological ActivityTargetEffectReference
AnticancerMDA-MB-231Inhibition of proliferation
AntimicrobialBacillus cereusSignificant inhibition
Anti-inflammatoryTNF-α and IL-6Cytokine inhibition

Mechanism of Action

The mechanism of action of 3-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The difluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These properties make it a valuable scaffold for drug design and development .

Comparison with Similar Compounds

Comparison with Structurally Related Pyrazole Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 3-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde and analogous compounds:

Compound Name Substituents (Position) Functional Groups Key Applications References
This compound 2,6-difluorophenyl (C3), H (N1) Aldehyde (C4) Synthetic intermediate
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 4-fluorophenyl (C3), dihydro ring Aldehyde (N1) Crystallography studies
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 3-chlorophenylsulfanyl (C5), CF3 (C3) Aldehyde (C4), methyl (N1) Unspecified (structural analysis)
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) 2,6-dichloro-4-CF3-phenyl (C1) Sulfinyl, cyano, amino Pesticide
3-(3-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde 3-fluorophenyl (C3), methyl (N1) Aldehyde (C4) Synthetic intermediate
Key Observations:

Substituent Position and Electronic Effects: The 2,6-difluorophenyl group in the target compound introduces ortho-fluorine atoms, creating steric hindrance and reducing ring planarity compared to para-substituted analogs (e.g., 4-fluorophenyl in ). This steric effect may influence crystallinity and solubility .

Functional Group Reactivity: The aldehyde at C4 in the target compound is less sterically hindered than N1-substituted aldehydes (e.g., ), enhancing its utility in nucleophilic reactions . In contrast, fipronil’s sulfinyl and cyano groups render it biologically active as a pesticide, whereas the target compound’s aldehyde group prioritizes synthetic versatility .

Crystallographic and Conformational Differences

Crystallographic studies of related compounds () reveal that dihydro pyrazole rings (e.g., 4,5-dihydro-1H-pyrazole) adopt non-planar conformations, whereas the fully aromatic pyrazole core in the target compound is planar, enhancing π-π stacking interactions . The 2,6-difluorophenyl group likely induces specific dihedral angles between the pyrazole ring and the aryl substituent, affecting molecular packing and stability. Computational modeling using SHELX () and ORTEP () could further elucidate these differences.

Biological Activity

3-(2,6-Difluorophenyl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives are recognized for their diverse biological activities, including anti-inflammatory , antimicrobial , and anticancer properties. The presence of a difluorophenyl group in this compound enhances its pharmacological profile by potentially increasing binding affinity to various biological targets.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound can interact with enzymes through the aldehyde group, which may form covalent bonds with nucleophilic residues in proteins. This interaction can lead to inhibition or modulation of enzyme activity.
  • Receptor Binding : The difluorophenyl moiety may enhance specificity and affinity for certain receptors, facilitating targeted therapeutic effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains and fungi. This makes them candidates for further development in treating infections .

Anti-inflammatory Properties

This compound has been explored for its anti-inflammatory effects. It is hypothesized that the compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Comparative studies have shown promising results against standard anti-inflammatory drugs like diclofenac and celecoxib .

Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. Initial studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

Study ReferenceFindings
Demonstrated significant anti-inflammatory activity compared to standard drugs.
Identified antimicrobial activity against multiple bacterial strains.
Showed potential anticancer effects through apoptosis induction in cancer cell lines.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , which introduces a formyl group at the pyrazole C4 position. This method involves reacting 3-(2,6-difluorophenyl)-1H-pyrazole with a Vilsmeier reagent (POCl₃/DMF). The reaction proceeds under anhydrous conditions at 0–5°C, followed by hydrolysis to yield the aldehyde. Similar pyrazole-4-carbaldehyde derivatives have been synthesized using this approach, with yields optimized by controlling stoichiometry and reaction time . Alternative routes include Claisen-Schmidt condensation for precursor chalcones, followed by cyclization and oxidation steps .

Basic: How is the crystal structure of this compound characterized, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Data collection is performed using a diffractometer equipped with a Mo/Kα radiation source (λ = 0.71073 Å). The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining structures. For example, similar pyrazole derivatives exhibit planar geometries with dihedral angles between aromatic rings ranging from 5–15°, confirmed by SHELXL refinement. ORTEP-3 is employed for graphical representation of thermal ellipsoids and molecular packing .

Advanced: What insights do photodimerization studies provide about its reactivity in the solid state?

Under UV irradiation (λ = 300 nm), the compound undergoes photodimerization in the crystalline state via a [2+2] cycloaddition mechanism. X-ray analysis reveals that the C=C bond distance (≈4.035 Å) and parallel alignment of adjacent molecules comply with Schmidt’s topological rules, favoring a β-truxillic dimer. UV-Vis spectroscopy and NMR confirm dimer formation, with >90% conversion after 240 minutes of irradiation. This reactivity is critical for designing light-responsive materials .

Advanced: How can computational modeling predict its electronic properties and reaction pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) optimize the molecular geometry and predict frontier molecular orbitals (HOMO/LUMO). For photodimerization, time-dependent DFT (TD-DFT) simulates excited-state behavior, correlating with experimental UV-Vis spectra. Molecular docking studies further explore binding affinities to biological targets, such as BRAF kinase, by analyzing hydrogen bonding and hydrophobic interactions .

Advanced: What role does this compound play in medicinal chemistry, particularly in kinase inhibitor development?

The 2,6-difluorophenyl moiety enhances metabolic stability and binding specificity in kinase inhibitors. For example, derivatives of this compound are precursors to BRAF/HDAC dual inhibitors , where the aldehyde group is functionalized via condensation with sulfonamide or hydroxamic acid groups. These derivatives exhibit nanomolar IC₅₀ values in melanoma cell lines, validated by enzymatic assays and crystallographic studies .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Key precautions include:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust/volatiles.
  • Storage : In airtight containers at –20°C, away from light and oxidizers.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Safety data for analogous pyrazole aldehydes highlight acute toxicity (LD₅₀ > 200 mg/kg in rats) and environmental hazards .

Advanced: How do substituents on the pyrazole ring influence its chemical and biological activity?

Electron-withdrawing groups (e.g., –CF₃, –Cl) at the 3-position increase electrophilicity of the aldehyde, enabling nucleophilic additions. For instance, 3-(4-chlorophenyl) analogs show enhanced antimicrobial activity (MIC = 8 µg/mL against S. aureus) due to improved membrane penetration. Steric effects from 2,6-difluorophenyl substituents reduce off-target interactions in enzyme inhibition assays .

Advanced: What analytical challenges arise in quantifying trace impurities during synthesis?

High-resolution LC-MS (ESI+) identifies byproducts such as over-oxidized carboxylic acids or uncyclized precursors . Method development requires:

  • Column : C18 (3.5 µm, 150 × 4.6 mm).
  • Mobile phase : Gradient of acetonitrile/0.1% formic acid.
  • Detection : UV at 254 nm and MS/MS fragmentation (m/z 240 → 195). Validation per ICH guidelines ensures ≤0.1% impurity thresholds .

Advanced: How does crystal packing affect its solid-state reactivity and stability?

Non-covalent interactions (e.g., C–H···O, π-stacking) stabilize the crystal lattice, as shown in X-ray structures. Weak hydrogen bonds (2.8–3.2 Å) between the aldehyde oxygen and adjacent fluorophenyl hydrogens create a rigid framework, reducing thermal decomposition (Tₘ > 200°C). However, lattice strain from fluorine atoms may induce polymorphism, requiring PXRD for batch consistency .

Advanced: What strategies optimize yield in multi-step syntheses involving this aldehyde?

  • Protection/deprotection : Temporarily shield the aldehyde with acetals during pyrazole functionalization.
  • Catalysis : Use Pd(OAc)₂ for Suzuki-Miyaura couplings at the 1-position.
  • Workflow : Employ flow chemistry for exothermic steps (e.g., Vilsmeier formylation) to enhance reproducibility. Yields improve from ~40% (batch) to >70% (continuous flow) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
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3-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde

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